molecular formula C₁₅H₂₀O₄ B041558 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid CAS No. 92135-04-1

2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid

Cat. No. B041558
CAS RN: 92135-04-1
M. Wt: 264.32 g/mol
InChI Key: JKEXECONEPQHOO-UHFFFAOYSA-N
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Description

The study and synthesis of specific benzoic acid derivatives, including those similar to "2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid," are crucial in various fields, including material science, pharmaceuticals, and organic chemistry. These compounds' unique properties and functionalities make them valuable for numerous applications.

Synthesis Analysis

The synthesis of complex benzoic acid derivatives often involves multi-step reactions, including condensation, esterification, and functional group transformations. For example, the synthesis of specific benzoic acid derivatives has been achieved through reactions involving various catalysts and conditions that ensure the introduction of specific functional groups into the benzoic acid backbone (Taylor et al., 1996).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and electron diffraction. These methods reveal the conformation, bonding, and overall geometry of the compounds, providing insights into their chemical behavior and interaction potential (Aarset et al., 2006).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds related to 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid have been explored in various studies. For instance, the synthesis of complex compounds involving benzoic acid derivatives demonstrates the versatility of these compounds in forming coordination polymers and complexes with potential applications in materials science and catalysis. Studies such as the one by Nataraj Chitrapriya et al. (2011) on Ru(II) complexes highlight the intricate structures and potential DNA binding capabilities of such compounds, suggesting applications in biochemistry and molecular biology.

Photophysical Properties

The investigation into the photophysical properties of coordination polymers assembled from benzoic acid derivatives, as detailed by S. Sivakumar et al. (2011), showcases the potential of these compounds in light-harvesting and luminescence applications. The ability of these complexes to exhibit bright green luminescence efficiencies suggests their utility in developing new photoluminescent materials.

Catalytic Applications

The study on the benzoic acid/TEMPO catalyst system by Jinlong Li et al. (2017) demonstrates the efficiency of benzoic acid derivatives in catalyzing the oxidation of various substrates. This research highlights the potential of these compounds in green chemistry and sustainable industrial processes, offering a metal-free catalytic system for the selective oxidation of important organic compounds.

Molecular Conformations and Interactions

Research on the conformational polymorphism in benzoic acid derivatives, as explored by Rumpa Pal et al. (2020), provides insight into the structural versatility and intermolecular interactions of these compounds. Such studies are crucial for understanding the fundamental properties that govern the assembly and behavior of molecular crystals, with implications for the design of new materials and pharmaceuticals.

Safety And Hazards

The biosafety of the compound was assessed against G. affinis and did not produce mortality, which confirmed that the activity of the compound is species-specific . The exact safety and hazard details are not available in the current resources.

properties

IUPAC Name

2-(5-methylhexoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-11(2)7-5-6-10-19-15(18)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEXECONEPQHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60913546
Record name 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylhexoxycarbonyl)benzoic acid

CAS RN

92135-04-1, 97906-34-8
Record name Mono-5-methylhexylphthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092135041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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